molecular formula C18H15F3N4O5 B5023338 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No.: B5023338
M. Wt: 424.3 g/mol
InChI Key: MSVQKXWSCUTACU-UHFFFAOYSA-N
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Description

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a complex organic compound characterized by the presence of multiple functional groups, including nitro, fluoro, and benzoyl groups

Properties

IUPAC Name

(4,5-difluoro-2-nitrophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O5/c1-10-6-17(14(21)9-15(10)24(27)28)22-2-4-23(5-3-22)18(26)11-7-12(19)13(20)8-16(11)25(29)30/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVQKXWSCUTACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration: Introduction of nitro groups into the aromatic rings. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzoylation: Formation of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Piperazine Coupling: The final step involves coupling the substituted benzoyl and nitrophenyl groups with piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Amines: Reduction of nitro groups yields corresponding amines.

    Substituted Derivatives: Nucleophilic substitution can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of nitro and fluoro groups, which are known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The nitro and fluoro groups are often found in pharmacologically active compounds, suggesting possible applications in drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties imparted by the functional groups present in the molecule.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro groups could participate in redox reactions, while the fluoro groups might enhance binding affinity through interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-nitrobenzoyl)-4-(2-fluoro-5-methylphenyl)piperazine
  • 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
  • 1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Uniqueness

1-(4,5-difluoro-2-nitrobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the specific arrangement and combination of its functional groups. The presence of both difluoro and nitro groups on the benzoyl and phenyl rings, respectively, imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, which may not be present in similar compounds.

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